2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride
Brand Name: Vulcanchem
CAS No.: 1281984-41-5
VCID: VC11507601
InChI:
SMILES:
Molecular Formula: C7H6ClF3N2O
Molecular Weight: 226.6

2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride

CAS No.: 1281984-41-5

Cat. No.: VC11507601

Molecular Formula: C7H6ClF3N2O

Molecular Weight: 226.6

Purity: 95

* For research use only. Not for human or veterinary use.

2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride - 1281984-41-5

Specification

CAS No. 1281984-41-5
Molecular Formula C7H6ClF3N2O
Molecular Weight 226.6

Introduction

Molecular Structure and Physicochemical Properties

The molecular architecture of 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride comprises a pyrazole ring substituted at the 3-position with a trifluoromethyl (-CF₃) group and at the 1-position with a propanoyl chloride (-COCl) side chain (Fig. 1). The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the acyl chloride moiety confers high electrophilicity, making it prone to nucleophilic substitution reactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₆ClF₃N₂O
Molecular Weight226.6 g/mol
CAS Registry Number1281984-41-5
Purity≥95%
ReactivityHydrolyzes in H₂O/ROH

The compound’s reactivity is dominated by the acyl chloride group, which readily undergoes hydrolysis in the presence of water or alcohols to generate carboxylic acids or esters, respectively. This reactivity underscores its utility as a versatile building block in organic synthesis.

Synthetic Pathways and Optimization

The synthesis of 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride typically involves a multi-step sequence starting from commercially available pyrazole precursors. A representative route, adapted from methodologies in dual COX-2/sEH inhibitor synthesis , includes the following stages:

Pyrazole Ring Formation

The pyrazole core is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, reaction of hydrazine with 3-(trifluoromethyl)-1,3-diketone yields 3-(trifluoromethyl)-1H-pyrazole .

StepReagents/ConditionsYield
Pyrazole formationHydrazine, 1,3-diketone, EtOH65–75%
AcylationSOCl₂, DCM, 0°C → rt80–85%
PurificationColumn chromatography≥95%

Optimization efforts focus on minimizing side reactions, such as over-chlorination, by controlling reaction temperature and stoichiometry .

Chemical Reactivity and Functionalization

The electrophilic carbonyl carbon in the acyl chloride group enables diverse transformations:

Nucleophilic Substitution

Reaction with amines generates amides, a key step in drug candidate synthesis. For instance, treatment with aryl amines produces derivatives evaluated for enzyme inhibitory activity .

Esterification

Alcohols react with the acyl chloride to form esters, useful in prodrug design. This reaction is typically conducted in dichloromethane (DCM) with a tertiary amine base to scavenge HCl.

Hydrolysis

Controlled hydrolysis yields 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, a carboxylic acid intermediate. This reaction is pH-sensitive, requiring careful monitoring to avoid over-acidification.

CompoundCOX-2 IC₅₀ (μM)sEH IC₅₀ (nM)
21c2.810 ± 1
21e>100.8 ± 0.1
21j0.90.5 ± 0.1

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its trifluoromethyl and acyl chloride groups, which differentiate it from analogs:

  • 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: Lacks the propanoyl chain, reducing lipophilicity and reactivity.

  • 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole: The cyclopropyl group adds steric hindrance but eliminates acyl chloride reactivity.

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